molecular formula C19H19ClN2O2 B2762709 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide CAS No. 847851-75-6

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B2762709
CAS No.: 847851-75-6
M. Wt: 342.82
InChI Key: KCVNUFXRZRPUBB-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. It features a 4-chlorophenyl group and a 5-methoxyindole moiety, making it a compound of interest in various fields of scientific research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide typically involves the following steps:

    Formation of the 4-chlorophenyl acetamide: This can be achieved by reacting 4-chlorobenzoyl chloride with ethylamine under basic conditions.

    Introduction of the 5-methoxyindole moiety: The 5-methoxyindole can be synthesized separately and then coupled with the 4-chlorophenyl acetamide through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-(4-hydroxyphenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide.

    Reduction: Formation of 2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]ethylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl acetate
  • 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetoxyacetic acid
  • 2-(4-chlorophenyl)acetamide

Uniqueness

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide is unique due to the combination of the 4-chlorophenyl and 5-methoxyindole moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-24-16-6-7-18-17(11-16)14(12-22-18)8-9-21-19(23)10-13-2-4-15(20)5-3-13/h2-7,11-12,22H,8-10H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVNUFXRZRPUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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